

Diethyl 5-ethylpyridine-2,3-dicarboxylate molecular weight and formula

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Compound of Interest

Compound Name: *Diethyl 5-ethylpyridine-2,3-dicarboxylate*

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A Technical Guide to Diethyl 5-Ethylpyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **Diethyl 5-ethylpyridine-2,3-dicarboxylate**, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This guide details its physicochemical properties, experimental protocols for its synthesis, and a representative synthetic workflow.

Core Compound Properties

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a pyridine derivative with two diethyl ester functional groups. Its chemical structure and properties make it a versatile building block in organic synthesis.

The following table summarizes the key quantitative data for **Diethyl 5-ethylpyridine-2,3-dicarboxylate**.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₇ NO ₄	[1] [2] [3]
Molecular Weight	251.28 g/mol	[1] [2] [3] [4]
CAS Number	105151-39-1	[1]
Appearance	Colorless to pale yellow liquid/oil	[1] [2]
Purity	≥98% (HPLC)	[2] [3]
Boiling Point	320-325°C at 760 mmHg	[2]
Density	1.126 g/cm ³ at 25°C	[2]
Flash Point	147.8°C	[2]
Solubility	Soluble in ethanol, methanol, and most organic solvents.	[2]

Experimental Protocols

Several methods for the synthesis of **Diethyl 5-ethylpyridine-2,3-dicarboxylate** have been reported. Below are detailed protocols for some of the common synthetic routes.

This method utilizes ammonium acetate as a nitrogen source in an ethanol medium.[\[5\]](#)

- Materials:
 - Diethyl α-chlorooxaloacetate
 - 2-Ethylacrolein
 - Ammonium acetate
 - Absolute ethanol
 - Toluene

- Water
- Procedure:
 - A four-necked flask equipped with a mechanical stirrer and a thermometer is charged with ammonium acetate (molar ratio of 2.5 relative to diethyl α -chlorooxaloacetate) and absolute ethanol.
 - The mixture is heated to 80°C.
 - A mixture of diethyl α -chlorooxaloacetate (1 molar equivalent) and 2-ethylacrolein (1.2 molar equivalents) is then added.
 - The reaction is maintained at 80°C for 5 hours.
 - After the reaction is complete, the solvent is removed under reduced pressure.
 - The residue is dissolved in toluene and washed with water until neutral.
 - The organic phase is dried, filtered, and concentrated to yield **Diethyl 5-ethylpyridine-2,3-dicarboxylate** as a dark brown liquid.
 - This process has been reported to achieve a yield of up to 96.8%.[\[3\]](#)

This protocol involves a condensation reaction catalyzed by p-toluenesulfonic acid.[\[6\]](#)

- Materials:
 - Diethyl 1-amino-1,2-ethylenedicarboxylate
 - α -Ethylacrolein
 - n-Butanol
 - p-Toluenesulfonic acid
 - Silica gel
 - Chloroform/Methanol (eluent)

- Procedure:
 - Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.7 g) and α -ethylacrolein (0.84 g) in n-butanol (10 ml).[6]
 - Add p-toluenesulfonic acid (35 mg) to the mixture.[6]
 - Reflux the mixture for 15 hours.[6]
 - After cooling, distill off the solvent.[6]
 - Purify the residue by silica gel column chromatography, eluting with a chloroform/methanol gradient to obtain the final product.[6]
 - This method has been reported to yield 84.6% of the product with a purity of 92.2%.[6]

This approach involves the direct or indirect esterification of the corresponding dicarboxylic acid.[7]

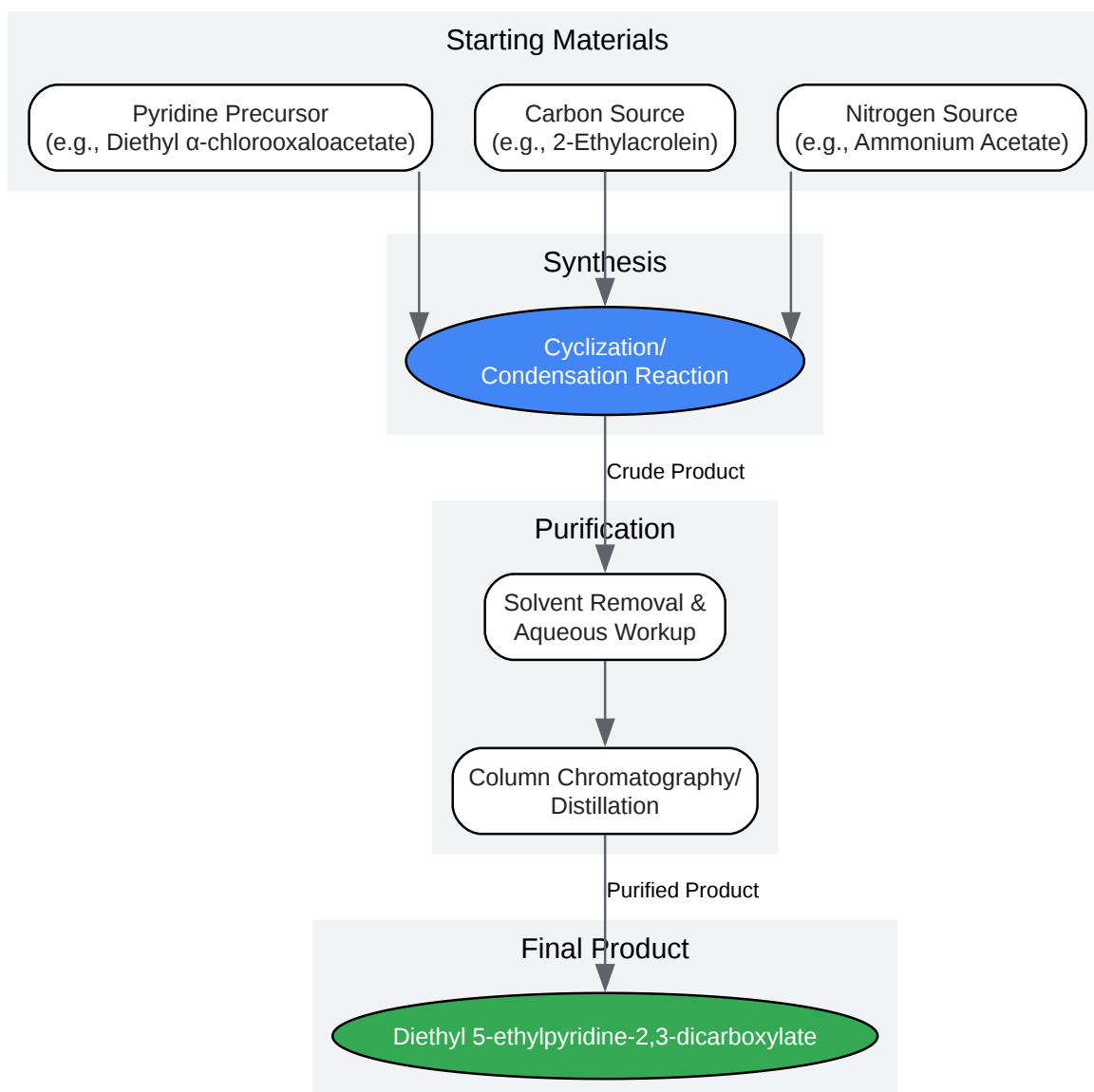
- Direct Esterification:
 - Materials:
 - 5-Ethyl-2,3-pyridinedicarboxylic acid
 - Ethanol
 - Concentrated sulfuric acid (catalyst)
 - Toluene (solvent)
 - Procedure: The synthesis is carried out via direct esterification with ethanol in the presence of concentrated sulfuric acid as a catalyst and toluene as a water-carrying solvent. This method is considered suitable for industrial production.[7]
- Indirect Esterification:
 - Materials:

- 5-Ethyl-2,3-pyridinedicarboxylic acid
- Thionyl chloride (sulfur dichloride)
- Dimethylformamide (DMF)
- Dichloroethane (solvent)
- Ethanol
- Procedure:
 - Treat 5-ethyl-2,3-pyridinedicarboxylic acid with thionyl chloride in dichloroethane with a catalytic amount of DMF and reflux.[7]
 - After the formation of the diacyl chloride, remove the solvent.[7]
 - Add ethanol and reflux to complete the esterification.[7]
 - Yields for both esterification methods are reported to be above 89%.[7]

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of **Diethyl 5-ethylpyridine-2,3-dicarboxylate**, based on the common synthetic strategies.

General Synthesis Workflow for Diethyl 5-ethylpyridine-2,3-dicarboxylate



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Caption: A generalized workflow for the synthesis of **Diethyl 5-ethylpyridine-2,3-dicarboxylate**.

Applications in Research and Development

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a crucial intermediate in the production of various commercial chemicals.

- Agrochemicals: It is a key building block for the synthesis of imidazolinone herbicides, such as imazethapyr.[7]
- Pharmaceuticals: This compound is used as a reagent in the preparation of midazolinyipyridinecarboxylic acid.[3][4]
- Dyes and Specialty Chemicals: Its versatile structure allows for its incorporation into a range of dyes and other specialty organic molecules.

This technical guide provides essential information for researchers and professionals working with **Diethyl 5-ethylpyridine-2,3-dicarboxylate**. Adherence to appropriate safety protocols as outlined in the Safety Data Sheet (SDS) is crucial when handling this and any other chemical reagent.[1]

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